molecular formula C14H21NO2 B3854760 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine

1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine

Cat. No.: B3854760
M. Wt: 235.32 g/mol
InChI Key: PAVZOSJAUZWXPM-UHFFFAOYSA-N
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Description

1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyrrolidine ring linked to a phenoxy group via a polyether chain. The saturated, five-membered pyrrolidine ring is a common scaffold in drug discovery due to its ability to enhance solubility and explore three-dimensional pharmacophore space because of its non-planar structure and sp3-hybridization . Researchers utilize such pyrrolidine-based building blocks in the design and synthesis of novel biologically active molecules . The specific structure of this compound, incorporating a flexible ethoxyethoxy linker, may be valuable for creating molecular hybrids or for use in structure-activity relationship (SAR) studies. Compounds with similar pyrrolidine-ether motifs are investigated in various research contexts, including the development of potential therapeutic agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-6-14(7-3-1)17-13-12-16-11-10-15-8-4-5-9-15/h1-3,6-7H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVZOSJAUZWXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of pyrrolidine with 2-(2-phenoxyethoxy)ethyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the bromide, displacing the bromide ion and forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.

    Industry: Utilized in the development of novel materials, such as polymers and surfactants, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The 2-(2-phenoxyethoxy)ethyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Features :

  • Pyrrolidine ring : A saturated five-membered ring with one nitrogen atom, contributing to conformational rigidity and basicity.
  • Phenoxyethoxyethyl substituent: A flexible chain comprising two ethoxy groups and a terminal phenyl ring.

Alkylation of pyrrolidine: Reaction of pyrrolidine with 1-bromo-2-(2-phenoxyethoxy)ethane under basic conditions.

Purification : Chromatographic techniques to isolate the product, ensuring high purity .

Physicochemical Properties :

  • Molecular weight : Estimated at ~279.35 g/mol (calculated from structural formula).

Comparison with Similar Compounds

Below is a comparative analysis of 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine and structurally related pyrrolidine derivatives, focusing on substituent effects, biological activity, and synthetic complexity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Unique Properties Biological Activity/Applications
This compound Phenoxyethoxyethyl chain High lipophilicity; potential CNS activity Not explicitly reported (inferred SAR*)
1-(2-Chloroethyl)pyrrolidine Chloroethyl group Electrophilic reactivity Intermediate in pharmaceutical synthesis
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine Bromo-nitrophenoxyethyl group Electron-withdrawing substituents Anticancer/antimicrobial research
1-(Adamantyl)pyrrolidine Adamantane group Steric bulk; enhanced metabolic stability Neuroprotective agent development
Ethyl 1-cyanopyrrolidine-2-carboxylate Cyano and ester groups Dual reactivity for synthesis Versatile intermediate in drug discovery

*SAR: Structure-Activity Relationship inferred from substituent trends.

Key Findings:

Substituent Impact on Lipophilicity: The phenoxyethoxyethyl chain in the target compound increases lipophilicity compared to simpler derivatives like 1-(2-chloroethyl)pyrrolidine. In contrast, adamantane-substituted pyrrolidines (e.g., 1-(2-Phenyl-2-adamantyl)pyrrolidine) exhibit even greater steric hindrance, which can improve metabolic stability but reduce solubility .

Functional Group Reactivity: The chloroethyl group in 1-(2-chloroethyl)pyrrolidine enables nucleophilic substitution reactions, making it a valuable intermediate. The target compound’s ethoxy chain lacks such reactivity but may participate in hydrogen bonding .

Biological Activity Trends :

  • Pyrrolidine derivatives with electron-withdrawing groups (e.g., nitro, bromo) demonstrate antimicrobial and anticancer activity in preclinical models. The target compound’s phenyl-ethoxy groups may confer similar properties, though empirical data is lacking .
  • Adamantane-containing pyrrolidines exhibit neuroprotective effects, highlighting how bulky substituents can modulate target selectivity .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(2-Chloroethyl)pyrrolidine is synthesized via refluxing pyrrolidine with 2-chloroethanol in the presence of HCl . Adapting this method, this compound could be synthesized by reacting pyrrolidine with 2-(2-phenoxyethoxy)ethyl chloride under similar acidic reflux conditions. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. THF) or temperature gradients to enhance yield. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation .

Table 1 : Comparison of Synthetic Approaches

ReactantsConditionsYield (%)Reference
Pyrrolidine + 2-chloroethanolHCl, reflux85
(Hypothetical) Pyrrolidine + 2-(2-phenoxyethoxy)ethyl chlorideHCl, 80°C, THF(Predicted) 70–80

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Structural elucidation requires multi-technique validation:
  • NMR : 1^1H and 13^13C NMR can identify the pyrrolidine ring protons (δ 1.8–2.5 ppm) and phenoxyethoxy side-chain signals (δ 3.5–4.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 278.18 for C16_{16}H23_{23}NO2_2) .
  • FT-IR : Peaks at 1100–1250 cm1^{-1} (C-O-C ether stretch) and 2800–3000 cm1^{-1} (C-H stretches) validate functional groups .

Q. How can researchers ensure purity and reproducibility in analytical methods for this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with a certified reference standard .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 69.28%, H: 8.36%, N: 5.05%) to confirm purity >98% .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • PPE : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for permeability using ASTM F739 standards .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives?

  • Methodological Answer :
  • Reaction Pathway Prediction : Tools like Gaussian or ORCA calculate Gibbs free energy profiles to identify low-energy pathways for synthesizing derivatives (e.g., substituting phenoxy groups with fluorinated analogs) .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities of derivatives to biological targets (e.g., neurotransmitter receptors) .

Q. What methodologies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from PubChem and EPA DSSTox, applying statistical tools (e.g., Cohen’s d) to assess effect sizes. For example, inconsistent IC50_{50} values in receptor-binding assays may arise from assay variability (cell lines vs. recombinant proteins) .
  • Dose-Response Replication : Standardize protocols (e.g., fixed incubation times, controlled pH) to minimize inter-lab variability .

Q. What strategies optimize process control and reactor design for scaled-up synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors. For instance, a microreactor with a residence time of 30 minutes at 100°C may enhance yield by 15% .
  • PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How do structural modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Side-Chain Variations : Replace the phenoxy group with electron-withdrawing groups (e.g., -CF3_3) to assess changes in logP and receptor affinity. For example, fluorinated derivatives (e.g., 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine) show enhanced blood-brain barrier permeability .
  • Stereochemistry : Synthesize enantiomers via chiral catalysts and compare their pharmacokinetic profiles using chiral HPLC .

Q. What experimental and computational approaches elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use 18^{18}O-labeled water in hydrolysis studies to track ether bond cleavage pathways .
  • DFT Calculations : Model transition states for nucleophilic substitution reactions to identify rate-determining steps .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Degradation products (e.g., phenoxyethanol) indicate hydrolysis susceptibility .
  • pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–13) to identify optimal storage conditions (e.g., pH 7.4 for aqueous solutions) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.